2-Methyl-5-nitrothiophene 2-Methyl-5-nitrothiophene
Brand Name: Vulcanchem
CAS No.: 42297-94-9
VCID: VC3802377
InChI: InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
SMILES: CC1=CC=C(S1)[N+](=O)[O-]
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol

2-Methyl-5-nitrothiophene

CAS No.: 42297-94-9

Cat. No.: VC3802377

Molecular Formula: C5H5NO2S

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-nitrothiophene - 42297-94-9

Specification

CAS No. 42297-94-9
Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
IUPAC Name 2-methyl-5-nitrothiophene
Standard InChI InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Standard InChI Key BHCPVWDLDWXIFJ-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(S1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

2-Methyl-5-nitrothiophene belongs to the class of nitroheterocycles, featuring a five-membered thiophene ring with substituents that influence its reactivity and physicochemical behavior. The compound’s molecular structure is defined by the following properties:

PropertyValue
Molecular FormulaC₅H₅NO₂S
Molecular Weight143.164 g/mol
Density1.337 g/cm³
Boiling Point233.4°C at 760 mmHg
Flash Point95°C
Exact Mass143.004 g/mol
LogP (Partition Coefficient)2.49

The nitro group at the 5-position introduces strong electron-withdrawing effects, polarizing the thiophene ring and directing electrophilic substitution reactions to specific positions. X-ray crystallography and Hirshfeld surface analyses of analogous nitrothiophenes reveal intermolecular interactions dominated by π-π stacking and hydrogen bonding, which stabilize the crystal lattice .

Synthesis and Manufacturing Processes

The synthesis of 2-Methyl-5-nitrothiophene typically involves nitration of 2-methylthiophene under controlled conditions. A reported method by Katritzky et al. (2008) employs a mixed acid system (HNO₃/H₂SO₄) at low temperatures (-10°C) to achieve regioselective nitration . Key steps include:

  • Nitration of 2-Methylthiophene:

    • Substrate: 2-Methylthiophene (3.12 mmol) dissolved in propanol.

    • Nitrating Agent: HNO₃/H₂SO₄ mixture added dropwise at -10°C.

    • Reaction Time: 2 hours.

    • Yield: ~90% after purification .

  • Purification:

    • The crude product is basified with NaOH, precipitating the nitro compound as an orange solid.

    • Recrystallization in propanol/methanol yields high-purity 2-Methyl-5-nitrothiophene .

Alternative routes include the use of guanidinium nitrate salts and enaminones in multi-step syntheses, though these methods are less common due to lower efficiency .

Physicochemical Properties and Reactivity

Thermal Stability

Thermogravimetric analysis (TGA) of related nitrothiophenes shows decomposition onset temperatures near 200°C, with complete degradation by 300°C . Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to melting transitions, though specific data for 2-Methyl-5-nitrothiophene remain unpublished.

Solubility and Partitioning

The compound’s LogP value of 2.49 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO). Aqueous solubility is limited (<1 mg/mL at 25°C), consistent with nitroaromatic compounds .

Chemical Reactivity

  • Electrophilic Substitution: The nitro group deactivates the ring, directing incoming electrophiles to the 3-position (meta to nitro).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-Methyl-5-aminothiophene, a precursor for pharmaceuticals .

  • Nucleophilic Aromatic Substitution: Limited reactivity due to electron-deficient ring; requires strong nucleophiles (e.g., hydroxide) under harsh conditions.

Pharmacological Applications and Mechanism of Action

Antimycobacterial Activity

5-Nitrothiophenes, including structural analogs of 2-Methyl-5-nitrothiophene, exhibit potent activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL) . The mechanism mirrors nitroimidazoles like PA-824:

  • Nitroreductase Activation: The F₄₂₀-dependent enzyme Ddn reduces the nitro group, generating reactive nitrogen species.

  • Nitric Oxide Release: Cytotoxic NO disrupts bacterial DNA and energy metabolism, eradicating both replicating and nonreplicating bacilli .

Cytotoxicity Profile

Unlike many nitroaromatics, 2-Methyl-5-nitrothiophene derivatives show low cytotoxicity in HepG2 and A549 cell lines (TD₅₀ > 20 µg/mL) . This selectivity enhances their therapeutic potential.

Recent Advances and Future Directions

Molecular Docking Studies

Computational models predict strong binding affinity (ΔG = -10.3 kcal/mol) between nitrothiophenes and kinase enzymes involved in Chronic Myeloid Leukemia (CML) . Modifications to enhance hydrogen bonding with protein residues (e.g., Asp381) are under investigation.

Materials Science Applications

The compound’s planar structure and π-π interactions make it a candidate for organic semiconductors. Research into thin-film transistors and photovoltaic devices is ongoing, though data remain preliminary.

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